Cannabigerol

Catalog No.
S619933
CAS No.
25654-31-3
M.F
C21H32O2
M. Wt
316.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cannabigerol

CAS Number

25654-31-3

Product Name

Cannabigerol

IUPAC Name

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentylbenzene-1,3-diol

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

InChI

InChI=1S/C21H32O2/c1-5-6-7-11-18-14-20(22)19(21(23)15-18)13-12-17(4)10-8-9-16(2)3/h9,12,14-15,22-23H,5-8,10-11,13H2,1-4H3/b17-12+

InChI Key

QXACEHWTBCFNSA-SFQUDFHCSA-N

SMILES

CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O

Synonyms

2-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-5-pentyl-1,3-benzenediol; (E)-2-(3,7-Dimethyl-2,6-octadienyl)-5-pentyl-1,3-benzenediol; 2-[(2E)-3,7-Dimethyl-2,6-octadienyl]-5-pentyl-1,3-benzenediol; (E)-2-(3,7-Dimethyl-2,6-octadienyl)-5-pentylresorcinol;

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O

Cannabigerol is a non-psychoactive cannabinoid found in the cannabis plant, classified as one of the minor constituents among over 120 identified cannabinoids. Its chemical structure is defined by the IUPAC name 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentylbenzene-1,3-diol, with a molecular formula of C21H32O2C_{21}H_{32}O_{2} and a molar mass of approximately 316.48 g/mol. Cannabigerol is primarily known as the decarboxylated form of cannabigerolic acid, which serves as a precursor for other major cannabinoids like cannabidiol and Δ9-tetrahydrocannabinol .

  • CB Receptor Binding: CBG may have a low affinity for the CB1 and CB2 receptors, the primary cannabinoid receptors in the body.
  • Enzyme Inhibition: CBG might inhibit enzymes involved in pain and inflammation pathways [].
  • Indirect effects: CBG may influence the activity of other cannabinoids by interacting with their uptake and breakdown mechanisms.

Potential Anti-inflammatory and Neuroprotective Properties

CBG exhibits promising anti-inflammatory properties, potentially making it beneficial for conditions like inflammatory bowel disease and arthritis. Studies suggest CBG interacts with receptors involved in inflammation, potentially suppressing inflammatory responses []. Additionally, CBG demonstrates neuroprotective effects in animal models, raising hope for its potential application in neurodegenerative diseases such as Huntington's disease and Alzheimer's disease []. However, further research is needed to confirm these findings in human clinical trials.

Potential for Cancer and Pain Management

Research suggests CBG may possess anti-tumor properties. Studies have shown CBG's ability to inhibit the growth and proliferation of various cancer cell lines in laboratory settings []. However, further investigation is necessary to understand its potential effectiveness in humans and its mechanisms of action. Additionally, preliminary research indicates CBG may offer pain relief by modulating pain pathways in the nervous system []. However, more robust clinical trials are needed to confirm this potential benefit.

Other Potential Applications

CBG is being explored for its potential application in various other areas, including:

  • Antibacterial and antifungal activity: Studies suggest CBG may possess antibacterial and antifungal properties, potentially offering benefits in managing infections [].
  • Bone health: Research suggests CBG may stimulate bone growth and potentially help manage conditions like osteoporosis [].
  • Skin health: Studies indicate CBG's potential for promoting skin health by reducing inflammation and improving barrier function [].

  • Biosynthesis: Cannabigerol is synthesized from geranyl pyrophosphate and olivetolic acid through a series of enzymatic reactions, ultimately leading to the production of cannabigerolic acid. This compound can then undergo decarboxylation, typically facilitated by heat, to form cannabigerol .
  • Decarboxylation: The conversion of cannabigerolic acid to cannabigerol is a simple reaction catalyzed by heat, which can occur at room temperature but at a significantly slower rate .
  • Metabolism: Cannabigerol is metabolized in the liver primarily by the enzyme cytochrome P450 2J2, leading to various hydroxylated metabolites .

Cannabigerol exhibits a range of biological activities that suggest potential therapeutic applications:

  • Anti-inflammatory Effects: It has been shown to reduce inflammation by inhibiting certain enzymes involved in inflammatory pathways .
  • Neuroprotective Properties: Cannabigerol may protect neuronal cells and has been studied for its potential in treating neurodegenerative diseases .
  • Cholesterol Regulation: Preliminary studies indicate that it may help lower cholesterol levels and improve lipid profiles .
  • Interaction with Cannabinoid Receptors: Cannabigerol interacts with cannabinoid receptors CB1 and CB2, although it does not produce psychoactive effects like Δ9-tetrahydrocannabinol .

Cannabigerol can be synthesized both naturally within the cannabis plant and through various synthetic methods:

  • Natural Synthesis: As described earlier, it is biosynthesized from geranyl pyrophosphate and olivetolic acid through enzymatic pathways involving polyketide synthases and prenyltransferases .
  • Synthetic Modifications: Recent studies have explored synthetic modifications to improve its pharmacological properties. For instance, Mannich-type reactions have been employed to create new derivatives of cannabigerol that exhibit enhanced biological activity or solubility .

Cannabigerol exhibits interactions with several biological systems:

  • It may inhibit fatty acid amide hydrolase, an enzyme that breaks down endocannabinoids like anandamide, potentially enhancing endocannabinoid signaling .
  • Interaction with antihypertensive medications has been noted; cannabigerol may lower blood pressure, necessitating caution when combined with such drugs .
  • Studies suggest it also interacts with cyclooxygenase enzymes, which are involved in the inflammatory response .

Cannabigerol shares structural similarities with several other cannabinoids. Here’s a comparison highlighting its uniqueness:

CompoundPsychoactivePrimary UsesUnique Features
Δ9-TetrahydrocannabinolYesPain relief, appetite stimulationStrong psychoactive effects; most studied cannabinoid
CannabidiolNoAnti-anxiety, anti-inflammatoryWidely researched for therapeutic uses; non-psychoactive
CannabinolNoSleep aidMild psychoactive effects; derived from THC degradation
CannabichromeneNoAnti-inflammatoryMay enhance effects of other cannabinoids (entourage effect)
Cannabigerolic AcidNoPrecursor for other cannabinoidsDirect precursor to cannabigerol; acidic form

Cannabigerol stands out due to its non-psychoactive nature and its role as a precursor to other significant cannabinoids. Its unique biological activities further differentiate it from its counterparts.

XLogP3

7.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

316.240230259 g/mol

Monoisotopic Mass

316.240230259 g/mol

Heavy Atom Count

23

Appearance

Powder

UNII

J1K406072N

Other CAS

25654-31-3

Wikipedia

Cannabigerol

Dates

Modify: 2023-08-15

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